1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes multiple functional groups such as sulfonyl, furylmethyl, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole core by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Sulfonyl Group: The pyrazole intermediate is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.
Formation of the Carboxamide Group: The sulfonylated pyrazole is further reacted with an appropriate amine to form the carboxamide group.
Introduction of the Furylmethyl Group: Finally, the furylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furylcarboxylic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of various diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with potential biological activities.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole derivative with different functional groups, used in various chemical applications.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: A complex pyrazole derivative used in the synthesis of cephalosporin antibiotics.
Uniqueness
1-ETHYL-4-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-N~3~-(2-FURYLMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[(1-ethyl-5-methylpyrazol-4-yl)sulfonylamino]-N-(furan-2-ylmethyl)pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4S/c1-4-22-11-14(16(20-22)17(24)18-9-13-7-6-8-27-13)21-28(25,26)15-10-19-23(5-2)12(15)3/h6-8,10-11,21H,4-5,9H2,1-3H3,(H,18,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLLJYRHUTZRMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC2=CC=CO2)NS(=O)(=O)C3=C(N(N=C3)CC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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